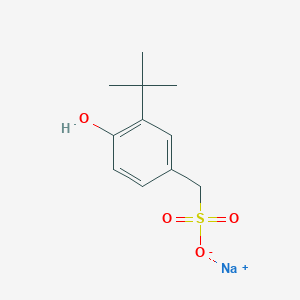
Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is an organic compound that features a phenolic group substituted with a tert-butyl group and a methanesulfonate group. This compound is known for its stability and unique reactivity, making it valuable in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate typically involves the sulfonation of 3-(tert-butyl)-4-hydroxyphenylmethane. The process begins with the reaction of 3-(tert-butyl)-4-hydroxybenzaldehyde with a sulfonating agent such as methanesulfonyl chloride in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonate ester.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions: Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenylmethanesulfonates
科学研究应用
Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a protecting group for phenols.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of polymers and as an additive in lubricants and surfactants.
作用机制
The mechanism of action of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the sulfonate group can stabilize transition states and intermediates. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
相似化合物的比较
- Sodium (4-hydroxyphenyl)methanesulfonate
- Sodium (3,5-di-tert-butyl-4-hydroxyphenyl)methanesulfonate
- Sodium (3-(tert-butyl)-4-methoxyphenyl)methanesulfonate
Comparison: Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is unique due to the presence of both the tert-butyl and sulfonate groups, which confer distinct reactivity and stability. Compared to Sodium (4-hydroxyphenyl)methanesulfonate, the tert-butyl group in this compound provides additional steric hindrance, affecting its chemical behavior. The compound also differs from Sodium (3,5-di-tert-butyl-4-hydroxyphenyl)methanesulfonate, which has two tert-butyl groups, leading to even greater steric effects and potentially different reactivity patterns .
属性
IUPAC Name |
sodium;(3-tert-butyl-4-hydroxyphenyl)methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S.Na/c1-11(2,3)9-6-8(4-5-10(9)12)7-16(13,14)15;/h4-6,12H,7H2,1-3H3,(H,13,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRNKUNVOFCNAO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CS(=O)(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
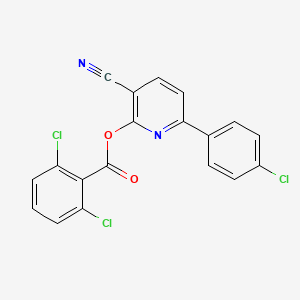
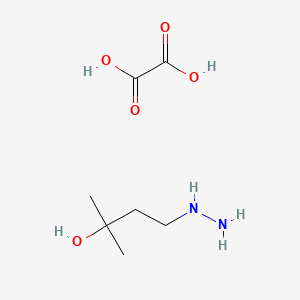
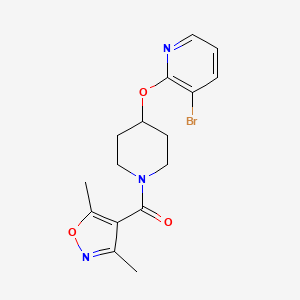
![2-(3-(Diethylamino)propyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2645807.png)
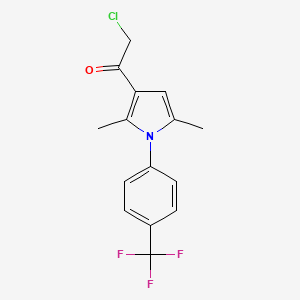
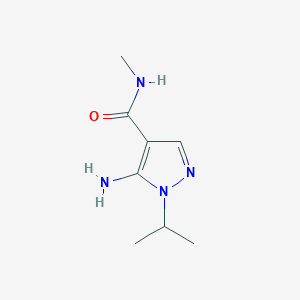
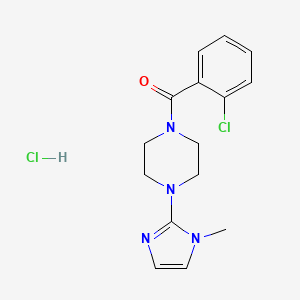
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2645813.png)
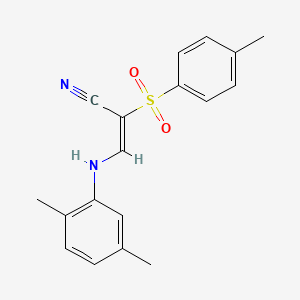
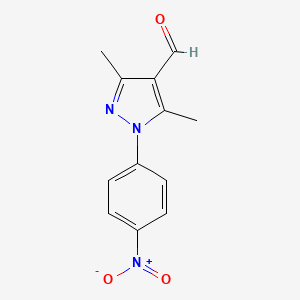
![1,3,7-trimethyl-8-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2645818.png)
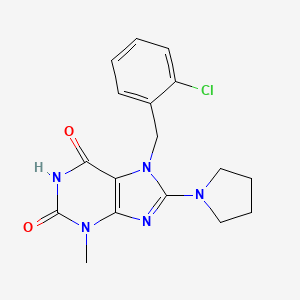
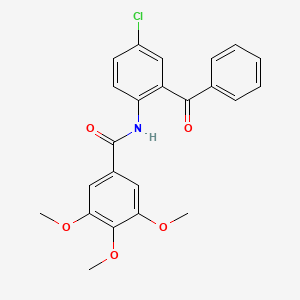
![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2645821.png)
